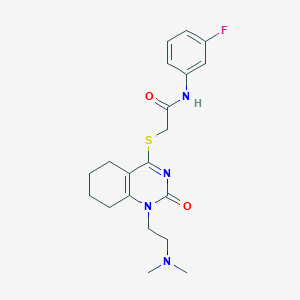

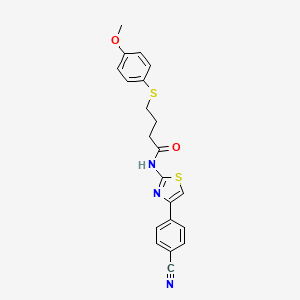

![molecular formula C6H11Cl2N3 B2512052 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride CAS No. 1864073-39-1](/img/structure/B2512052.png)

5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride" is a derivative within the class of pyrroloimidazole compounds. These compounds are of significant interest due to their diverse pharmacological activities and potential therapeutic applications. The papers provided discuss various derivatives of pyrroloimidazole and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of pyrroloimidazole derivatives is a topic of interest in several studies. For instance, the synthesis of dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones, which are potent cognition enhancers, involves maintaining the backbone of piracetam and oxiracetam with a restricted acetamide side chain . Another approach for synthesizing polycyclic imidazo[1,2-a]pyridine analogs involves oxidative intramolecular C–H amination using copper(II) triflate and (diacetoxyiodo)benzene . Additionally, the activation of 6,7-dihydro[5H]pyrrolo[1,2-a]imidazoles towards functionalization at C-7 through quaternization with MEMCl has been reported, allowing reactions with aldehydes and alkyl halides . Dehydration of substituted acetamides to synthesize 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles and their subsequent conversion to various derivatives is another synthetic route .

Molecular Structure Analysis

The molecular structure of pyrroloimidazole derivatives is characterized by the presence of fused rings, which contribute to their unique chemical properties. The optical properties of a library of π-expanded imidazo[1,2-a]pyridines were characterized, showing strong UV absorption and fluorescence . The structure of these compounds is often confirmed using spectroscopic methods such as FT-IR and NMR .

Chemical Reactions Analysis

The chemical reactivity of pyrroloimidazole derivatives is diverse. For example, nitration of 6-substituted 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles leads to the formation of corresponding 3-nitro derivatives, with selective nitration at the 2-position . The reaction of 7-hydroxy derivatives of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones with various nucleophiles under acidic or basic conditions yields 7-substituted derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrroloimidazole derivatives are influenced by their molecular structure. The compounds exhibit a range of biological activities, such as cognition enhancement , and antiinflammatory and analgesic activities . The solubility, stability, and reactivity of these compounds can be tailored by modifying their substituents, as demonstrated in the synthesis and functionalization studies .

Scientific Research Applications

Synthesis and Antibacterial/Antifungal Activity : A study by Demchenko et al. (2021) synthesized novel 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts showing antibacterial and antifungal activities against various pathogens like Staphylococcus aureus and Escherichia coli.

Application in the Synthesis of Condensed Tricyclic Nitrogenous Structures : Research by Chumachenko et al. (2013) explored the use of N-Alkyl(aryl)-3-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxamides in synthesizing various nitrogenous structures, indicating their potential in organic chemistry.

Synthesis of Novel Imidazo-pyrrolo-Benzodiazepines : The work by Duceppe & Gauthier (1985) involved synthesizing derivatives of imidazo[1,2-a]pyrrolo[2,1-c][1,4]benzodiazepines, indicating the flexibility of this compound in creating complex chemical structures.

C-7 Functionalization of Dihydro[5H]pyrrolo[1,2-a]imidazoles : In a study by Gallagher & Adams (1989), the functionalization of 6,7-dihydro[5H]pyrrolo[1,2-a]imidazoles at C-7 was achieved, highlighting its utility in organic synthesis.

Synthesis of Nitro Derivatives of Dihydro-5H-pyrrolo[1,2-a]imidazoles : The study by Kavina et al. (2018) focused on the nitration of dihydro-5H-pyrrolo[1,2-a]imidazoles, creating various nitro derivatives.

Synthesis of 2′-Deoxyribonucleoside Derivatives : Research by Cristalli et al. (1994) described the synthesis of 2′-deoxyribonucleoside derivatives of N6-substituted 1-deazaapurines, demonstrating the compound's role in nucleoside derivative synthesis.

Pyrrolo-Imidazo-Pyridines as Potential Benzodiazepine Ligands : A study by Chimirri et al. (1993) synthesized pyrrolo-imidazo-pyridines and tested their binding affinity to the benzodiazepine receptor, suggesting their potential in medicinal chemistry.

Regioselective Synthesis of Pyrrolo[1,2-a]imidazoles : Wang et al. (2015) developed a method for synthesizing pyrrolo[1,2-a]imidazoles, showcasing the compound's versatility in creating varied chemical structures.

Solid-Phase Synthesis of Dihydro-1H-Pyrroles and Related Structures : The research by Huang & Xu (2009) described a combinatorial approach for synthesizing dihydro-1H-pyrroles and related structures, including 1H-pyrrolo[1,2-c]imidazoles.

properties

IUPAC Name |

6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.2ClH/c7-5-1-2-9-4-8-3-6(5)9;;/h3-5H,1-2,7H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEVHRSUBLYEBGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C=NC=C2C1N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

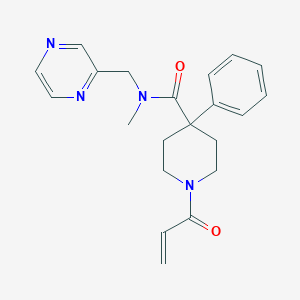

![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2511970.png)

![[2-[(1S)-1-Bis(3,5-dimethylphenyl)phosphanylethyl]cyclopentyl]-bis(furan-2-yl)phosphane;carbanide;cyclopentene;iron(2+)](/img/no-structure.png)

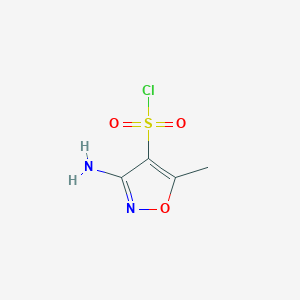

![1-(2-(2,4-dimethylphenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2511979.png)

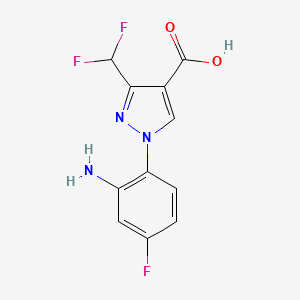

![N-(4-chlorobenzyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2511984.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2511988.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-methylthiophene-2-carboxamide](/img/structure/B2511989.png)